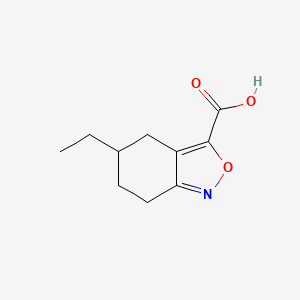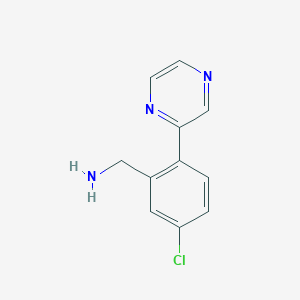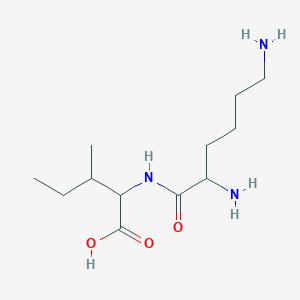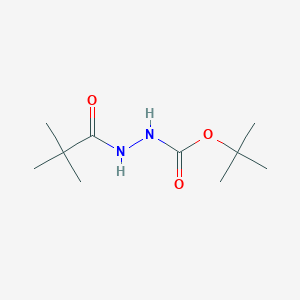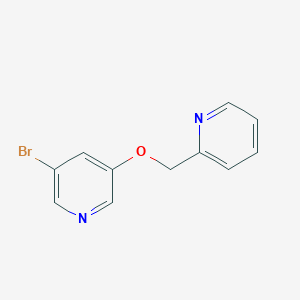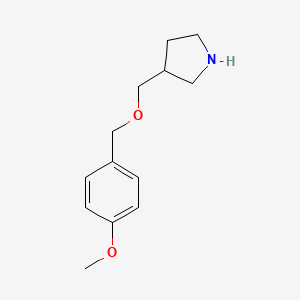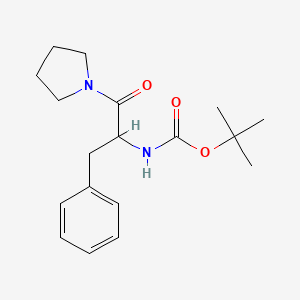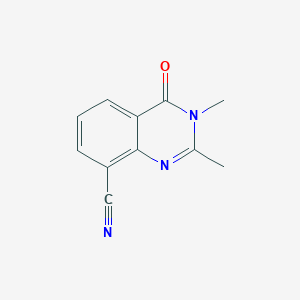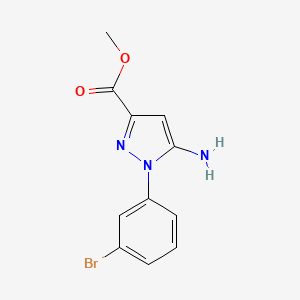
Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its bromophenyl group and carboxylate functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromophenylhydrazine and ethyl acetoacetate as starting materials.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazole ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, are crucial for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield this compound oxo derivatives.
Reduction Products: Reduction can produce this compound alcohol or amine derivatives.
Substitution Products: Substitution reactions can lead to various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new drugs. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the bromine atom on the phenyl ring.
Methyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-amino-1-(3-iodophenyl)pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is unique due to its specific bromophenyl group, which influences its reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
methyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-10(13)15(14-9)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 |
InChI-Schlüssel |
NRNQIZOJBRNDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



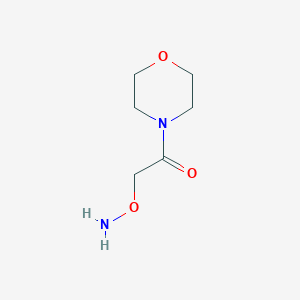
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
